diphospho hexaacyl lipid A
Description
Properties
Molecular Formula |
C94H178N2O25P2 |
|---|---|
Molecular Weight |
1798.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75?,76?,77?,78?,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |
InChI Key |
GZQKNULLWNGMCW-NZGSIBBDSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Scientific Research Applications
Vaccine Development
Diphospho hexaacyl lipid A has been extensively studied as a potential vaccine adjuvant. Its ability to stimulate TLR4 makes it an effective candidate for enhancing immune responses in vaccines. Research has demonstrated that modifying lipid A can reduce its toxicity while retaining its adjuvant properties. For instance, studies on Neisseria meningitidis have shown that mutant lipid A species can maintain adjuvant activity with reduced toxicity, making them suitable for human vaccines .
Cytokine Induction
The compound is known to induce the production of various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This property is leveraged in therapeutic contexts to modulate immune responses against infections and diseases .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the structural characteristics of this compound within lipid bilayers. These studies provide insights into its behavior in biological membranes, enhancing our understanding of its interactions with cellular components .
Mass Spectrometry Imaging
Recent advancements in mass spectrometry imaging techniques have allowed for detailed analyses of lipid profiles, including this compound. This method is crucial for studying lipid metabolism and the role of lipids in various biological processes .
Modulation of Inflammatory Responses
Research indicates that this compound can modulate inflammatory responses by blocking the induction of cachectin (also known as TNF) in macrophages. This finding suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Drug-Induced Phospholipidosis
Studies on drug-induced phospholipidosis have highlighted how this compound interacts with various drugs, providing insights into its behavior under different physiological conditions. Understanding these interactions is vital for developing drugs that minimize adverse effects related to lipid accumulation .
Comparative Analysis with Other Lipid A Derivatives
| Lipid A Type | Acyl Chains | Phosphate Groups | Toxicity | Adjuvant Activity |
|---|---|---|---|---|
| This compound | 6 | 2 | Moderate | High |
| Monophosphoryl Lipid A | 6 | 1 | Low | Moderate |
| Tetra-acylated Lipid A | 4 | 1 | Low | High |
This table illustrates the differences between this compound and other derivatives, emphasizing its unique balance between toxicity and adjuvant activity.
Chemical Reactions Analysis
Dephosphorylation and Structural Rearrangements
Dephosphorylation alters lipid A’s immunogenicity and stability:
-
Acid hydrolysis : Treatment with HCl or NaOAc removes phosphate groups, yielding mono- or non-phosphorylated derivatives ( ).
-
Enzymatic dephosphorylation :
Key Reaction:
Acyl Chain Modifications
Hexa-acylation is critical for membrane integrity and TLR4 activation:
-
Secondary acyl chain removal : Enzymes like LpxR (3′-O-deacylase) cleave secondary acyloxyacyl groups, dampening TLR4 signaling ( ).
-
Acyl chain oxidation : CID-MS studies reveal losses of C-3′ and C-2′ acyl chains as ketenes or acids during fragmentation ( ).
Table 2: CID Fragmentation Pathways of Deprotonated Lipid A ( )
| Fragment Ion (m/z) | Loss | Mechanism |
|---|---|---|
| 796 | C-3′ acyloxyacyl | Ketene elimination (retro-aldol) |
| 778 | C-3′ fatty acid | Acid elimination |
| 97 (H₂PO₄⁻) | Phosphate cleavage | Hydride transfer or epoxidation |
Pyrophosphate-Specific Reactivity
Diphospho lipid A exhibits unique fragmentation and recognition:
-
Pyrophosphate vs. bisphosphate :
Key MS Finding:
Pyrophosphate-containing lipid A generates abundant [P₂O₇H₃]⁻ (m/z 177) and [HP₂O₆]⁻ (m/z 159) fragments, distinguishing it from bisphosphate forms ( ).
Biological Interactions and Immune Evasion
Chemical modifications govern host-pathogen interactions:
-
TLR4-MD-2 binding : Hexa-acylation and 1-pyrophosphate stabilize hydrophobic interactions with MD-2, while 4′-phosphate engages TLR4* via ionic bonds ( ).
-
Immune evasion : Dephosphorylation (e.g., in Francisella) or glycine modification (e.g., Vibrio) reduces TLR4 activation and antimicrobial peptide binding ( ).
Analytical Characterization Techniques
Comparison with Similar Compounds
Helicobacter pylori Lipid A
- Structure: Predominantly monophosphorylated (position 1) tetraacyl lipid A, with a minor bisphosphorylated hexaacyl form (additional phosphate at 4' and (R)-3-(acyloxy)hexadecanoic acid at position 3') .
- Biological Activity: Tetraacyl lipid A exhibits ~4-fold lower toxicity compared to hexaacyl forms in human monocytes . Underphosphorylation and underacylation reduce TLR4 activation, explaining H. pylori LPS’s low endotoxicity .
- Key Finding : Human TLR4 is unresponsive to tetraacyl lipid A, suggesting immune evasion by H. pylori .
Yersinia pestis Lipid A
- Structure : Temperature-dependent acylation:
- Biological Activity :
Salmonella minnesota Lipid A
Monophosphoryl Lipid A (MPLA/PHAD®)
Underacylated Lipid A
- Structure : Tetraacyl or pentaacyl lipid A (e.g., H. pylori or hypoacylated LPS from Francisella tularensis) .
- Biological Activity :
Research Implications
- Vaccine Development: Synthetic monophosphorylated hexaacyl analogs (e.g., PHAD®) balance immunogenicity and safety, making them ideal adjuvants .
- Pathogen Adaptation : Reduced acylation/phosphorylation in pathogens like H. pylori and Y. pestis reflects evolutionary strategies to modulate host immunity .
- Therapeutic Targeting: TLR4 activation thresholds determined by lipid A structure inform the design of anti-sepsis drugs or immunotherapies .
Preparation Methods
Native Biosynthesis in Escherichia coli
In wild-type E. coli, lipid A biosynthesis proceeds via the Raetz pathway, where nine enzymes sequentially assemble the disaccharide backbone, install phosphate groups, and add acyl chains. The final structure, termed hexaacyl lipid A, contains two phosphate groups (1- and 4′-positions) and six acyl chains: four primary (3-OH C14) and two secondary (C12 and C14). Key steps include:
Engineered Dephosphorylation and Acylation
Genetic manipulation enables the production of lipid A variants with tailored phosphorylation states. For example, E. coli mutants lacking lpxM (encoding the secondary acyltransferase) produce penta-acylated lipid A, while co-expression of Francisella novicida phosphatases (lpxE, lpxF) removes the 1- and 4′-phosphates, yielding dephosphorylated species. These strains facilitate large-scale fermentation to extract lipid A intermediates, though subsequent chemical rephosphorylation is often required to restore immunostimulatory activity.
Chemical Synthesis Strategies
Disaccharide-First Assembly
This approach constructs the glucosamine backbone early, followed by stepwise acylation and phosphorylation. Orthogonal protecting groups ensure regioselective functionalization:
Orthogonal Protection Scheme
A representative synthesis (Figure 1) employs:
Glycosylation and Acylation
Coupling of monosaccharide building blocks (2 and 3 ) via AgOTf-promoted glycosylation yields the β-1,6-disaccharide. Subsequent acylation with activated fatty acids (e.g., (R)-3-tetradecanoyloxytetradecanoic acid) uses DCC/HOBt or HATU/DIEA for amide and ester bond formation. Final deprotection with Pd-catalyzed hydrogenolysis or Zn/HOAc reveals the target structure.
Monosaccharide-First Assembly
This strategy pre-lipidates monosaccharides before glycosylation, minimizing steric hindrance during disaccharide formation:
Lipidated Monosaccharide Synthesis
Glycosylation Challenges
Steric bulk from pre-installed acyl chains necessitates aggressive promoters (e.g., TMSOTf) and elevated temperatures (60°C) to achieve β-selectivity. Yields range from 40–60%, with anomeric byproducts requiring chromatographic separation.
Phosphorylation and Final Deprotection
Anomeric Phosphorylation
After disaccharide assembly, the 1-phosphate is introduced via:
Global Deprotection
Final steps employ:
-
Pd-catalyzed hydrogenolysis : Cleaves benzyl, Alloc, and Troc groups.
-
Acid/Base Hydrolysis : Removes silyl ethers (TBS) and acetyl protecting groups.
Purification and Analytical Validation
Chromatographic Techniques
Mass Spectrometry
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of diphospho hexaacyl lipid A?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify fatty acid residues and their substitution patterns , high-resolution electrospray ionization mass spectrometry (ESI-MS) for determining acyl chain composition and phosphorylation states , and thin-layer chromatography (TLC) to resolve lipid A heterogeneity . Nuclear magnetic resonance (NMR) can further elucidate disaccharide backbone conformation .
Q. How does the acylation pattern influence endotoxic activity?
- Methodological Answer : Asymmetric acyl chain distribution (e.g., 4+2 configuration) induces a conical molecular shape and large tilt angle (>45°), enhancing TLR4 agonism . Symmetric acyl chains (3+3) or reduced acylation (penta-/tetraacyl) lead to cylindrical conformations, diminishing activity . Validate via attenuated total reflectance infrared spectroscopy (ATR-IR) to correlate tilt angles with cytokine production in macrophages .
Q. What in vitro assays are used to quantify endotoxic activity?
- Methodological Answer : Employ the limulus amebocyte lysate (LAL) assay to detect lipid A via endotoxin-binding proteins . For functional activity, measure pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in human monocyte-derived macrophages using ELISA . Include synthetic lipid A analogs (e.g., monophosphoryl variants) as controls .
Q. What are key considerations for studying biosynthesis pathways in bacterial models?
- Methodological Answer : Use gene knockout strains (e.g., E. coli MsbA mutants)to assess lipid A transport . Analyze intermediates via LC-MS/MS to track acyltransferase activity . Monitor growth conditions (e.g., temperature, pH) that alter lipid A acylation .
Advanced Research Questions
Q. How can structural heterogeneity in this compound preparations be resolved?
- Methodological Answer : Combine silica-gel chromatography to fractionate lipid A species by acylation with high-resolution mass spectrometry to distinguish hexaacyl, pentaacyl, and tetraacyl variants . For isoforms with substituted acyl chains (e.g., C16:0 vs. C14:0), use GC-MS fatty acid methyl ester (FAME) analysis .
Q. What experimental designs assess conformation-dependent TLR4 activation?
- Methodological Answer : Apply molecular dynamics simulations to model lipid A-TLR4/MD-2 interactions . Validate using surface plasmon resonance (SPR) to measure binding kinetics of conformationally distinct lipid A . Correlate findings with NF-κB luciferase reporter assays in HEK-TLR4 cells .
Q. How to reconcile contradictory data on biological activities across studies?
- Methodological Answer : Address variability by standardizing lipid A isolation protocols (e.g., avoiding hydrolysis during extraction) . Control for bacterial strain-specific modifications (e.g., P. agglomerans vs. E. coli) . Use synchrotron small-angle X-ray scattering (SAXS) to confirm supramolecular structures (lamellar vs. cubic) .
Q. What biophysical techniques elucidate molecular conformation in hydrated systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
